2-(1-Chloro-2-methylpropyl)-5-methylfuran
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Overview
Description
2-(1-Chloro-2-methylpropyl)-5-methylfuran is an organic compound with a unique structure that combines a furan ring with a chlorinated alkyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts alkylation, where the furan ring is alkylated with 1-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of solid acid catalysts in a packed bed reactor can facilitate the chlorination and alkylation steps while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloro-2-methylpropyl)-5-methylfuran can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chlorinated side chain can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under mild conditions.
Major Products
Oxidation: Furanones and other oxygenated compounds.
Reduction: 2-(2-Methylpropyl)-5-methylfuran.
Substitution: 2-(1-Amino-2-methylpropyl)-5-methylfuran and similar derivatives.
Scientific Research Applications
2-(1-Chloro-2-methylpropyl)-5-methylfuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Chloro-2-methylpropyl)-5-methylfuran involves its interaction with specific molecular targets. The chlorinated side chain can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-methylpropyl chloroformate
- 2-Chloro-2-methylpropane
- 1-Chloro-2-methylbutane
Uniqueness
2-(1-Chloro-2-methylpropyl)-5-methylfuran is unique due to the presence of both a furan ring and a chlorinated alkyl side chain. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
917769-50-7 |
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Molecular Formula |
C9H13ClO |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-(1-chloro-2-methylpropyl)-5-methylfuran |
InChI |
InChI=1S/C9H13ClO/c1-6(2)9(10)8-5-4-7(3)11-8/h4-6,9H,1-3H3 |
InChI Key |
CFDMKRJAGKCSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C(C)C)Cl |
Origin of Product |
United States |
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